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Compound of Interest

Compound Name: Antitubercular agent-27

Cat. No.: B12420325 Get Quote

This technical guide provides a comprehensive overview of the synthesis, purification, and

characterization of a promising new antitubercular agent, designated ATA-27. The information

contained herein is intended for researchers, scientists, and professionals involved in drug

development and tuberculosis research.

Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global

health threat, necessitating the discovery and development of new therapeutic agents. ATA-27

is a novel synthetic compound that has demonstrated potent in vitro activity against drug-

susceptible and drug-resistant strains of Mtb. This document details the multi-step synthesis of

ATA-27, its comprehensive physicochemical characterization, and its initial biological

evaluation.

Synthesis of ATA-27
The synthesis of ATA-27 is accomplished via a three-step process starting from commercially

available starting materials. The overall synthetic workflow is depicted below.
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Step 1: Suzuki Coupling

Step 2: Reductive Amination

Step 3: Nitro Group Reduction

Starting Material A
(2-bromo-5-nitrothiazole)

Reagents:
4-formylphenylboronic acid,

Pd(PPh3)4, K2CO3

Intermediate 1

Reagents:
Cyclopropylamine,

NaBH(OAc)3

Intermediate 2

Reagents:
Fe, NH4Cl

Final Product
(ATA-27)

Yield: 85%

Yield: 78%

Yield: 92%

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of ATA-27.
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Experimental Protocols
Step 1: Synthesis of Intermediate 1 To a solution of 2-bromo-5-nitrothiazole (1.0 eq) in a 3:1

mixture of toluene and ethanol, 4-formylphenylboronic acid (1.2 eq),

tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a 2M aqueous solution of potassium

carbonate (2.5 eq) were added. The reaction mixture was degassed with argon for 15 minutes

and then heated to 90 °C for 12 hours under an argon atmosphere. After completion, the

reaction was cooled to room temperature, and the organic layer was separated, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was

purified by column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford

Intermediate 1 as a yellow solid.

Step 2: Synthesis of Intermediate 2 Intermediate 1 (1.0 eq) was dissolved in dichloromethane,

followed by the addition of cyclopropylamine (1.5 eq). The mixture was stirred at room

temperature for 1 hour. Sodium triacetoxyborohydride (2.0 eq) was then added portion-wise,

and the reaction was stirred for an additional 16 hours. The reaction was quenched with

saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The

combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The resulting crude material was purified by column chromatography (silica gel,

50% ethyl acetate in hexanes) to yield Intermediate 2.

Step 3: Synthesis of ATA-27 (Final Product) Intermediate 2 (1.0 eq) was dissolved in a 4:1

mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (4.0 eq) were

added, and the mixture was heated to reflux at 80 °C for 4 hours. The reaction mixture was

then cooled, filtered through a pad of celite, and the filtrate was concentrated. The residue was

redissolved in ethyl acetate and washed with water and brine. The organic layer was dried over

anhydrous sodium sulfate and concentrated to give the final product, ATA-27, which was further

purified by recrystallization from ethanol.

Synthesis Data Summary
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Step Product
Starting
Material

Reagents Yield (%)
Purity
(HPLC)

1
Intermediate

1

2-bromo-5-

nitrothiazole

4-

formylphenyl

boronic acid,

Pd(PPh3)4,

K2CO3

85 >98%

2
Intermediate

2

Intermediate

1

Cyclopropyla

mine,

NaBH(OAc)3

78 >97%

3 ATA-27
Intermediate

2
Fe, NH4Cl 92 >99%

Physicochemical Characterization of ATA-27
The structure and purity of the final compound, ATA-27, were confirmed using various analytical

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and High-Performance Liquid Chromatography (HPLC).

Characterization Data
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Technique Parameters Results

¹H NMR 400 MHz, DMSO-d₆

δ 7.85 (s, 1H), 7.40 (d, J=8.0

Hz, 2H), 7.25 (d, J=8.0 Hz,

2H), 5.20 (s, 2H), 3.80 (s, 2H),

2.50 (m, 1H), 0.85 (m, 2H),

0.60 (m, 2H)

¹³C NMR 100 MHz, DMSO-d₆

δ 165.2, 152.1, 148.5, 140.2,

129.8, 128.5, 118.9, 55.4,

30.1, 10.5

HRMS (ESI) Positive Ion Mode

m/z calculated for C₁₃H₁₄N₄S

[M+H]⁺: 259.0961; Found:

259.0965

HPLC
C18 column, 70%

Acetonitrile/Water, 1 mL/min

Retention Time: 8.2 min,

Purity: >99.5%

Melting Point Digital Melting Point Apparatus 178-180 °C

Appearance Visual Inspection Off-white crystalline solid

Biological Evaluation
The in vitro antitubercular activity of ATA-27 was evaluated against Mycobacterium tuberculosis

H37Rv strain using the Microplate Alamar Blue Assay (MABA). Cytotoxicity was assessed

against the Vero cell line.

Biological Activity Workflow
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ATA-27 Stock Solution
(in DMSO)

Serial Dilution in
7H9 Broth

Inoculation with
M. tuberculosis H37Rv

Incubation
(7 days at 37°C)

Addition of Alamar Blue
and Resazurin

Incubation
(24 hours at 37°C)

Visual/Fluorometric Reading

MIC Determination

Click to download full resolution via product page

Caption: Experimental workflow for MIC determination of ATA-27.
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Experimental Protocols
Microplate Alamar Blue Assay (MABA): The antitubercular activity of ATA-27 was determined

against M. tuberculosis H37Rv (ATCC 27294). The compound was dissolved in DMSO and

serially diluted in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC in a

96-well microplate. The final concentrations ranged from 100 µg/mL to 0.09 µg/mL. Each well

was inoculated with a standardized Mtb culture to a final concentration of 1.5 x 10⁵ CFU/mL.

The plates were incubated at 37 °C for 7 days. After incubation, a mixture of Alamar Blue and

10% Tween 80 was added to each well, and the plates were re-incubated for 24 hours. A color

change from blue to pink indicated bacterial growth. The Minimum Inhibitory Concentration

(MIC) was defined as the lowest concentration of the compound that prevented this color

change.

Cytotoxicity Assay: The cytotoxicity of ATA-27 was evaluated against Vero cells (ATCC CCL-81)

using the MTT assay. Cells were seeded in a 96-well plate and incubated for 24 hours. The

compound was then added at various concentrations and incubated for another 48 hours. MTT

solution was added to each well, and the plates were incubated for 4 hours. The formazan

crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The 50%

cytotoxic concentration (CC₅₀) was calculated.

Biological Activity Data
Compound

MIC against Mtb
H37Rv (µg/mL)

CC₅₀ against Vero
cells (µg/mL)

Selectivity Index
(SI = CC₅₀/MIC)

ATA-27 0.78 >100 >128

Isoniazid 0.06 >100 >1667

Rifampicin 0.125 85 680

Putative Mechanism of Action
While the exact mechanism of action for ATA-27 is still under investigation, preliminary studies

suggest a potential interaction with key mycobacterial enzymes. The proposed signaling

pathway involves the inhibition of a critical enzyme essential for cell wall biosynthesis.
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Proposed Mechanism of ATA-27

ATA-27 Enzyme X
(e.g., InhA)

Binds to Active Site Inhibition of
Mycolic Acid Synthesis

is blocked Cell Wall Disruption Bactericidal Effect

Click to download full resolution via product page

Caption: Proposed mechanism of action for ATA-27.

Conclusion
ATA-27 has been successfully synthesized in a three-step process with a good overall yield

and high purity. The compound demonstrates significant in vitro activity against Mycobacterium

tuberculosis H37Rv with a low MIC value and a favorable selectivity index, indicating low

cytotoxicity towards mammalian cells. The straightforward synthesis and promising biological

profile make ATA-27 a valuable lead compound for further optimization and development in the

search for new antitubercular drugs. Future work will focus on elucidating the precise

mechanism of action and evaluating its efficacy in in vivo models.

To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of a
Novel Antitubercular Agent - ATA-27]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12420325#synthesis-and-characterization-of-
antitubercular-agent-27]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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